1-(MORPHOLIN-4-YL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ETHAN-1-ONE
Description
1-(MORPHOLIN-4-YL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound with the molecular formula C19H18F3N3O2S and a molar mass of 409.4253296 g/mol This compound is notable for its unique structure, which includes a morpholine ring, a trifluoromethyl group, and a quinazoline core
Properties
Molecular Formula |
C19H18F3N3O2S |
|---|---|
Molecular Weight |
409.4g/mol |
IUPAC Name |
1-morpholin-4-yl-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C19H18F3N3O2S/c20-19(21,22)17-14-6-5-12-3-1-2-4-13(12)16(14)23-18(24-17)28-11-15(26)25-7-9-27-10-8-25/h1-4H,5-11H2 |
InChI Key |
COSXJRONRSTGMA-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)SCC(=O)N4CCOCC4 |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)SCC(=O)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(MORPHOLIN-4-YL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ETHAN-1-ONE involves several steps. One common synthetic route includes the reaction of a quinazoline derivative with a morpholine-containing reagent under specific conditions . The reaction typically requires a catalyst and is conducted in an organic solvent at elevated temperatures. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(MORPHOLIN-4-YL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-(MORPHOLIN-4-YL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets. The morpholine ring and quinazoline core are known to interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in its intended applications .
Comparison with Similar Compounds
Compared to other similar compounds, 1-(MORPHOLIN-4-YL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ETHAN-1-ONE stands out due to its unique combination of functional groups. Similar compounds include:
Ethyl [3-(2-morpholin-4-yl-2-oxoethyl)-4-oxothiazolidin-2-ylidene]acetate: This compound shares the morpholine and oxoethyl groups but differs in its core structure.
N-[(2R,4aR,12aR)-5-methyl-2-(2-morpholin-4-yl-2-oxoethyl)-6-oxo-2,3,4,4a,12,12a-hexahydropyrano[2,3-c][1,5]benzoxazocin-8-yl]methanesulfonamide: This compound has a similar morpholine-containing side chain but a different core structure.
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